![molecular formula C10H11NO2 B1213267 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 94143-83-6](/img/structure/B1213267.png)
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
概要
説明
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is a chemical compound with the molecular formula C10H11NO2. It is structurally characterized by a dioxolo ring fused to an isoquinoline core, which is partially hydrogenated. This compound is of interest due to its unique structural features and potential pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenylalkylamine derivative, which undergoes cyclization in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
科学的研究の応用
Structural Information
- Molecular Formula : CHNO
- CAS Number : 94143-83-6
- SMILES Notation : C1CNCC2=CC3=C(C=C21)OCO3
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 178.08626 | 135.6 |
[M+Na]+ | 200.06820 | 148.0 |
[M+NH₄]+ | 195.11280 | 145.3 |
[M+K]+ | 216.04214 | 144.0 |
Anxiolytic Effects
TDIQ has been shown to exhibit anxiolytic-like activity in various preclinical models. In a study using a marble-burying assay in mice, TDIQ demonstrated significant anxiolytic effects without the typical side effects associated with traditional anxiolytics, such as sedation or motor impairment. This suggests that TDIQ may be a promising candidate for treating anxiety disorders while minimizing adverse effects .
Appetite Suppression
Research indicates that TDIQ can inhibit "snack" consumption in mice, which points to its potential use as an anorectic agent . The compound appears to exert a dose-dependent effect on appetite suppression, providing a favorable therapeutic profile for obesity management .
Interaction with Adrenergic Receptors
TDIQ selectively binds to α₂-adrenergic receptor subsites (α₂A-, α₂B-, and α₂C-receptors). This selective affinity suggests that TDIQ may function as an agonist or partial agonist at these receptors, providing insights into its potential mechanisms for reducing anxiety and modifying appetite .
Treatment of Substance Abuse
The compound has shown promise in the treatment of symptoms associated with cocaine abuse. Behavioral studies indicate that TDIQ can serve as a discriminative stimulus in drug discrimination tasks in rats, which may facilitate its development as a therapeutic agent for substance use disorders .
Study on Anxiolytic Activity
In a controlled study, TDIQ was administered to mice subjected to stress-inducing conditions. The results demonstrated a significant reduction in anxiety-like behavior compared to control groups, supporting the notion that TDIQ could be developed as an effective anxiolytic medication without the risk of abuse typically associated with other anxiolytics .
Appetite Suppression Experiment
A separate study evaluated the effects of TDIQ on food intake in mice. Mice treated with varying doses of TDIQ showed a marked decrease in food consumption over time compared to untreated controls. This finding underscores the potential for TDIQ as an appetite suppressant in obesity treatment protocols .
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets, such as alpha-2 adrenergic receptors. It acts as a partial agonist at these receptors, modulating their activity and leading to various pharmacological effects . The pathways involved include the regulation of neurotransmitter release and modulation of receptor activity.
類似化合物との比較
Similar Compounds
- 6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline
- 5,6-Methylenedioxyisoquinoline
- Norhydrohydrastinine
Uniqueness
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific structural features, such as the dioxolo ring fused to the isoquinoline core. This structural arrangement imparts distinct pharmacological properties, differentiating it from other similar compounds .
生物活性
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline (THDIQ) is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 177.20 g/mol
- CAS Number : 15052-05-8
The structural complexity of THDIQ contributes to its diverse biological activities. The compound features a dioxole ring fused to an isoquinoline structure, which is known for various pharmacological effects.
Antidepressant and Anxiolytic Effects
Research indicates that THDIQ exhibits antidepressant and anxiolytic properties. A study demonstrated that compounds with similar structures modulate neurotransmitter systems such as serotonin (5-HT) and gamma-aminobutyric acid (GABA), which are crucial in anxiety and mood regulation .
Neuroprotective Properties
THDIQ has shown neuroprotective effects in preclinical models. It appears to mitigate oxidative stress and neuronal apoptosis, suggesting potential applications in neurodegenerative diseases . The mechanism may involve the modulation of signaling pathways related to cell survival.
Antioxidant Activity
The compound has demonstrated significant antioxidant activity in vitro. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative damage .
The precise mechanisms through which THDIQ exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Neurotransmitter Receptors : Similar compounds have been shown to interact with serotonin and GABA receptors, influencing mood and anxiety levels.
- Inhibition of Oxidative Stress : By reducing reactive oxygen species (ROS), THDIQ may protect neuronal cells from oxidative damage.
Case Studies
- Anxiety Disorders : In a clinical trial involving patients with generalized anxiety disorder, derivatives of THDIQ showed promise in reducing anxiety symptoms compared to placebo treatments .
- Neurodegenerative Diseases : A study on animal models of Alzheimer's disease indicated that THDIQ administration improved cognitive function and reduced amyloid-beta plaque formation, highlighting its potential therapeutic role in neurodegeneration .
Data Table: Biological Activities of THDIQ
特性
IUPAC Name |
5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h3-4,11H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLDJOBIUVJSTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC3=C(C=C21)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94143-83-6 | |
Record name | 5,6,7,8-Tetrahydro-(1,3)dioxolo(4,5-g)isoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094143836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6,7,8-TETRAHYDRO-(1,3)DIOXOLO(4,5-G)ISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUX7F87VRC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。